Molecular Weight and Spacer Arm Length vs. Short-Linker Analogs
The molecular weight of 1-(6-Azidohexyl)-piperidine is 210.32 g/mol, which is directly comparable to other azido-functionalized piperidine linkers used in PROTAC research . For example, a related bifunctional linker, Pomalidomide 4'-alkylC6-azide, incorporates the same 6-azidohexyl group attached to a cereblon (CRBN) E3 ligase ligand and has a molecular weight of 398.42 g/mol . The lower molecular weight of 1-(6-Azidohexyl)-piperidine (210.32 g/mol) makes it a more flexible and smaller building block for constructing PROTAC molecules and other bioconjugates, offering different physicochemical properties compared to bulkier, pre-conjugated linkers .
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 210.32 g/mol |
| Comparator Or Baseline | Pomalidomide 4'-alkylC6-azide: 398.42 g/mol |
| Quantified Difference | Target compound has a 47% lower molecular weight (210.32 vs 398.42 g/mol). |
| Conditions | Comparison of molecular weights based on published chemical data. |
Why This Matters
A lower molecular weight is often advantageous for cell permeability in the context of PROTAC development and other intracellular targeting applications.
